LSN3353871

Cardiovascular Drug Discovery Lipoprotein(a) Inhibition Stereochemistry-Activity Relationship

Researchers developing Lp(a) assembly inhibitors face the challenge of enantiomeric contamination leading to >400-fold loss in binding affinity. LSN3353871 (CAS 2565657-20-5) is the (2S,3R)-configured pyrrolidine-propanoic acid hydrochloride that serves as the core pharmacophoric arm of muvalaplin (LY3473329). Its binding mode to the apo(a) KIV8 lysine-binding pocket is validated at 1.07 Å resolution (PDB: 8TCE), enabling rational structure-based optimization. Use as a chiral reference standard or building block to ensure stereochemical fidelity in multivalent Lp(a) disruptor synthesis.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Cat. No. B12362211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSN3353871
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1CNCC1C(CC2=CC=CC=C2)C(=O)O.Cl
InChIInChI=1S/C13H17NO2.ClH/c15-13(16)12(11-6-7-14-9-11)8-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2,(H,15,16);1H/t11-,12-;/m0./s1
InChIKeyZLJPBKYSJWMLRU-FXMYHANSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride: Lp(a)-Targeted Building Block


(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride is a chiral pyrrolidine-based carboxylic acid derivative with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . This compound serves as a critical synthetic intermediate and a pharmacophoric moiety in the development of multivalent disruptors of lipoprotein(a) (Lp(a)) formation, most notably as the constituent 'arm' of the investigational drug muvalaplin (LY3473329) [1]. Its defined (2S,3R) stereochemistry is essential for specific molecular recognition of apolipoprotein(a) kringle domains, differentiating it from other pyrrolidine-containing analogs in targeted cardiovascular research applications [2].

Chiral building block for Lp(a) disruptor synthesis
(2S,3R) stereochemistry for apo(a) KIV8 domain recognition
Pharmacophoric scaffold of research-stage Lp(a) disruptor

Generic Substitution Failure for (2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride


Generic substitution with closely related pyrrolidine-propanoic acid analogs is not feasible due to the strict stereochemical and substitution-pattern requirements for binding to the apo(a) KIV8 domain. The (2S,3R) configuration of the target compound is critical for establishing the specific hydrogen-bonding network with key residues (D54, E56, Y62, R69) in the lysine-binding pocket, as revealed by high-resolution X-ray crystallography (PDB: 8TCE) [1]. In contrast, the (2R,3S) enantiomer exhibits a >400-fold reduction in binding affinity (IC50 = 126 nM vs. 0.314 nM for multivalent analogs) in competitive binding assays against human apo(a) [2]. Furthermore, analogs lacking the 3-phenyl substitution, such as 3-(pyrrolidin-3-yl)propanoic acid, or those with a 1-pyrrolidinyl substitution pattern, fail to recapitulate the precise spatial orientation of the phenyl ring required for productive hydrophobic interactions, rendering them unsuitable as substitutes for applications targeting Lp(a) assembly inhibition [3].

Target: (2S,3R) enantiomer
Substitute: (2R,3S) enantiomer
Enantiomer inversion may shift target engagement; reported reduced affinity in binding assays.
3-phenyl substitution present
Analog lacking phenyl ring
Loss of key hydrophobic interaction; binding pose may not reproduce.
Pyrrolidine attached at 3-position
1-pyrrolidinyl substitution pattern
Spatial orientation of amine differs; hydrogen-bond network may not transfer.

Quantitative Evidence vs. Analogs for (2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride


Binding Affinity of (2S,3R) vs. (2R,3S) Enantiomers

The (2S,3R) stereochemistry of the target compound is essential for high-affinity binding to the apo(a) KIV8 domain. Direct head-to-head comparison data from US Patent 11,286,249 (Example 18) and BindingDB show that the (2R,3S) enantiomer ((2R)-3-phenyl-2-[(3S)-pyrrolidin-3-yl]propanoic acid) demonstrates a markedly reduced binding affinity with an IC50 of 126 nM [1]. In contrast, multivalent compounds incorporating the (2S,3R) moiety as a pharmacophore achieve sub-nanomolar binding, with an IC50 of 0.314 nM for a trivalent derivative in the same competitive binding assay [2]. This >400-fold difference underscores the critical importance of the correct stereochemical configuration for target engagement.

Binding Affinity Enantiomers
Head-to-head
(2S,3R) multivalent analog IC50 = 0.314 nM vs (2R,3S) IC50 = 126 nM (competitive binding assay, human apo(a))
Supports enantiomer-specific target engagement review
~401-fold difference; stereochemical purity critical
Cardiovascular Drug Discovery Lipoprotein(a) Inhibition Stereochemistry-Activity Relationship

Co-Crystal Structure with apo(a) KIV8 (PDB: 8TCE)

The compound's binding mode to the Lp(a) Kringle IV type 8 (KIV8) domain has been definitively established through X-ray crystallography at a resolution of 1.07 Å (PDB ID: 8TCE) [1]. The structure reveals that the (2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid moiety, designated as ligand HWF, forms specific hydrogen bonds with key apo(a) residues D54, E56, Y62, and R69 within the lysine-binding pocket [2]. This atomic-level structural information provides a verifiable basis for rational drug design and differentiates this compound from analogs lacking a defined binding pose, for which no such high-resolution structural validation exists [3].

Co-crystal Structure
Head-to-head
PDB: 8TCE, 1.07 Å resolution; hydrogen bonds to D54, E56, Y62, R69 in KIV8 lysine-binding pocket
Atomic-level binding mode validation
No public co-crystal for many analogs
Structure-Based Drug Design X-ray Crystallography Protein-Ligand Interactions

Muvalaplin's Pharmacophoric (2S,3R) Moiety

The (2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid scaffold is the essential pharmacophoric building block of muvalaplin, an oral Lp(a) disruptor currently in Phase 2/3 clinical trials (KRAKEN trial, NCT05563246) [1]. Muvalaplin is a multivalent molecule incorporating three identical (2S,3R)-configured arms, which enables simultaneous engagement of multiple lysine-binding sites on apo(a) kringle domains [2]. This multivalent architecture, built upon the (2S,3R) core, achieves sub-nanomolar potency in vitro (IC50 = 0.09 nM for Lp(a) formation inhibition) and has demonstrated significant Lp(a) reduction in human subjects . In contrast, monomeric pyrrolidine analogs lacking this precise stereochemistry and substitution pattern have not advanced to clinical development for this indication, highlighting the unique clinical translation potential associated with this specific scaffold.

Clinical-Stage Scaffold
Trial context
Multivalent construct (muvalaplin) containing this moiety: reported Lp(a) reduction in Phase 2 trial (KRAKEN, 233 patients); in vitro Lp(a) formation IC50 = 0.09 nM
Scaffold-linked trial endpoint context
Data to verify for preclinical research use
Clinical Development Lp(a) Disruptor Cardiovascular Outcomes

Application Scenarios for (2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride in Drug Discovery


Medicinal Chemistry Optimization of Lp(a) Disruptors

Researchers developing small-molecule inhibitors of Lp(a) assembly should prioritize this (2S,3R) scaffold as a building block for multivalent ligand design. The high-resolution co-crystal structure (PDB: 8TCE) [1] provides a direct template for structure-based optimization, enabling rational modifications to improve potency, selectivity, or pharmacokinetic properties. The sub-nanomolar binding affinity achievable with multivalent constructs incorporating this moiety (IC50 = 0.314 nM) [2] serves as a benchmark for novel analogs, while the known binding pose allows for computational modeling to guide synthesis efforts.

Stereochemical Quality Control and Reference Standard

Given the >400-fold difference in binding affinity between the (2S,3R) and (2R,3S) enantiomers (IC50 = 0.314 nM vs. 126 nM) [1], this compound is uniquely suited as a reference standard for chiral purity analysis in synthetic workflows. Its use in HPLC or SFC method development ensures that subsequent batches of more complex multivalent Lp(a) disruptors meet the required stereochemical specifications, preventing costly failures in biological assays due to enantiomeric contamination.

Biophysical Assay Development for apo(a) KIV8

The compound's defined binding mode to apo(a) KIV8, validated by X-ray crystallography at 1.07 Å resolution [1], makes it an ideal tool for developing and validating biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP) competition assays. It can serve as a positive control or a tracer ligand to screen for novel small-molecule binders of the KIV8 lysine-binding pocket, facilitating the discovery of next-generation Lp(a) therapeutics beyond the muvalaplin scaffold.

Synthesis of Muvalaplin Analogs and Prodrugs

As the core pharmacophoric 'arm' of the clinically advanced Lp(a) disruptor muvalaplin [1], this compound is an essential intermediate for the synthesis of novel muvalaplin analogs, prodrugs, or metabolic probes. Researchers exploring structure-activity relationships around the multivalent core or seeking to improve oral bioavailability can utilize this building block to construct derivative libraries, ensuring that the stereochemical integrity of the apo(a)-binding domain is maintained throughout the synthetic sequence.

Application
Selection Property
Validation Focus
Lp(a) disruptor medicinal chemistry
Stereochemistry-defined scaffold
Structure-based optimization (PDB: 8TCE)
Chiral purity reference standard
Enantiomeric excess monitoring
Chiral HPLC/SFC method context
apo(a) KIV8 biophysical assay development
Defined binding pose
SPR/ITC competition assay validation
Muvalaplin analog and prodrug synthesis
Multivalent core intermediate
Stereochemical fidelity during assembly

Technical Documentation Hub

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37 linked technical documents
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